molecular formula C18H15F3N4O2S B284545 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号: B284545
分子量: 408.4 g/mol
InChIキー: QHTGSHORSQKKMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound has been found to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In

作用機序

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) and the glutamate transporter 1 (GLT-1). By inhibiting these transporters, this compound increases the extracellular levels of glutamate, leading to increased excitatory neurotransmission. This increased excitatory neurotransmission has been shown to have both beneficial and detrimental effects, depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that this compound increases the extracellular levels of glutamate, leading to increased excitatory neurotransmission. In vivo studies have shown that this compound can induce seizures and cause neurodegeneration in certain brain regions. However, this compound has also been shown to have neuroprotective effects in certain models of neurological disorders.

実験室実験の利点と制限

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying glutamate neurotransmission. However, this compound has also been shown to have off-target effects, which can complicate its use in certain experiments. Additionally, this compound is a relatively new compound, and its long-term effects on the brain are not yet fully understood.

将来の方向性

There are several future directions for research on 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further explore the potential therapeutic applications of this compound in neurological disorders. Another direction is to investigate the long-term effects of this compound on the brain and its potential for inducing neurodegeneration. Additionally, further studies are needed to fully understand the off-target effects of this compound and how they may impact its use in lab experiments.

合成法

The synthesis of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid and 3-(trifluoromethyl)aniline. The reaction is carried out using a mixture of solvents, including dimethylformamide and dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

科学的研究の応用

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in the field of neuroscience research. It has been found to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in various physiological processes, including learning and memory. Dysregulation of glutamate levels has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

特性

分子式

C18H15F3N4O2S

分子量

408.4 g/mol

IUPAC名

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)10-4-3-5-11(8-10)22-14(26)9-25-17(27)15-12-6-1-2-7-13(12)28-16(15)23-24-25/h3-5,8H,1-2,6-7,9H2,(H,22,26)

InChIキー

QHTGSHORSQKKMK-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

正規SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。